molecular formula C17H18O3 B14003832 1-(4-Phenylphenoxy)propan-2-yl acetate CAS No. 5437-02-5

1-(4-Phenylphenoxy)propan-2-yl acetate

Cat. No.: B14003832
CAS No.: 5437-02-5
M. Wt: 270.32 g/mol
InChI Key: HFBHZHOTVJWLNL-UHFFFAOYSA-N
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Description

1-(4-Phenylphenoxy)propan-2-yl acetate is an organic compound with the molecular formula C17H18O3. It is characterized by the presence of a phenyl group attached to a phenoxy group, which is further connected to a propan-2-yl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylphenoxy)propan-2-yl acetate typically involves the reaction of 4-phenylphenol with propylene oxide in the presence of a base, followed by acetylation of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylphenoxy)propan-2-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1-(4-Phenylphenoxy)propan-2-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Phenylphenoxy)propan-2-yl acetate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Phenylphenoxy)propan-2-yl acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

5437-02-5

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

1-(4-phenylphenoxy)propan-2-yl acetate

InChI

InChI=1S/C17H18O3/c1-13(20-14(2)18)12-19-17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3

InChI Key

HFBHZHOTVJWLNL-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)C

Origin of Product

United States

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